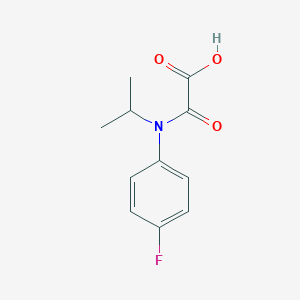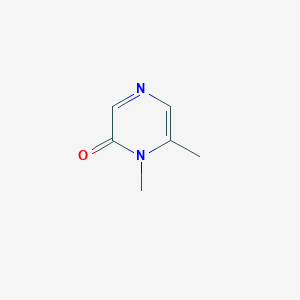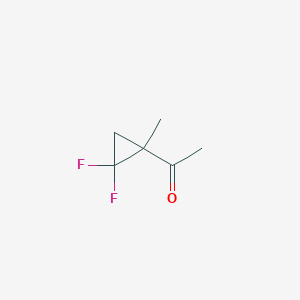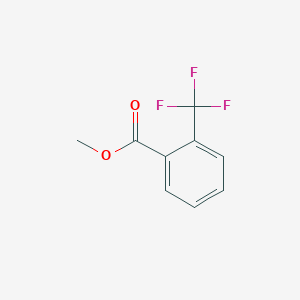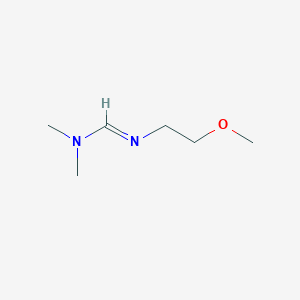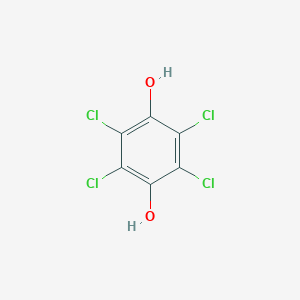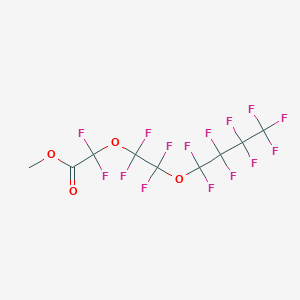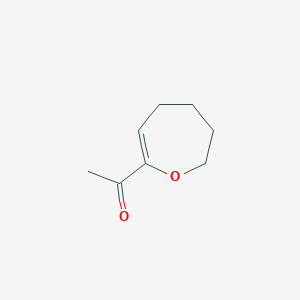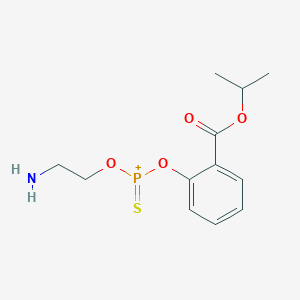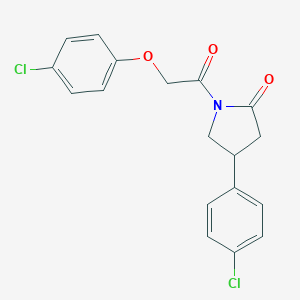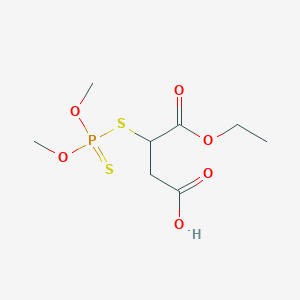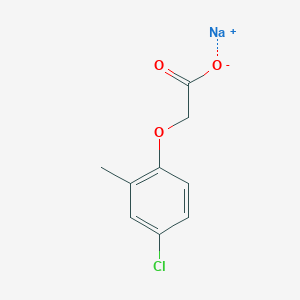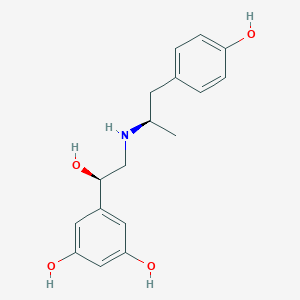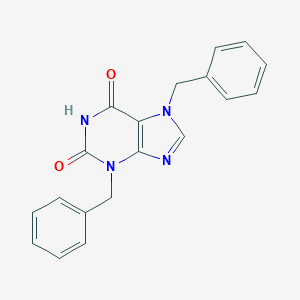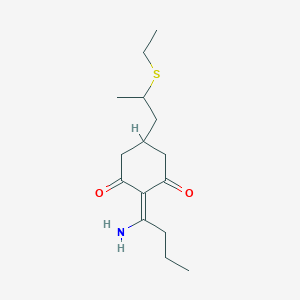
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione, also known as 2-ABT, is a cyclic ketone compound that has been studied for its potential uses in synthetic organic chemistry and biochemistry. It is an important synthetic intermediate and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavorings. 2-ABT has also been explored for its potential use in drug delivery systems, due to its ability to form stable complexes with a variety of molecules.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione involves the condensation of 2-ethylthiopropylacetoacetate with 1-aminobutylidene malononitrile in the presence of an acid catalyst followed by cyclization with sodium ethoxide.
Starting Materials
2-ethylthiopropylacetoacetate, 1-aminobutylidene malononitrile, acid catalyst, sodium ethoxide
Reaction
Step 1: Mix 2-ethylthiopropylacetoacetate and 1-aminobutylidene malononitrile with an acid catalyst such as p-toluenesulfonic acid in a solvent such as ethanol., Step 2: Heat the mixture under reflux for several hours until the reaction is complete., Step 3: Cool the reaction mixture and add sodium ethoxide to initiate cyclization., Step 4: Continue stirring the mixture at room temperature until the cyclization is complete., Step 5: Isolate the product by filtration and wash with a suitable solvent such as diethyl ether., Step 6: Purify the product by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of the Diels-Alder reaction and the formation of cyclic compounds. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavorings. Additionally, 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been used as a model compound to study the mechanism of drug delivery systems, due to its ability to form stable complexes with a variety of molecules.
Mécanisme D'action
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione is believed to act as a prodrug, which is a compound that is converted to an active form after being absorbed by the body. It is thought to be converted to an active form by the action of enzymes in the liver, which then release the active compound into the bloodstream. The active compound is then thought to interact with target molecules in the body, resulting in the desired biological effects.
Effets Biochimiques Et Physiologiques
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with a variety of molecules. It has been shown to be able to bind to and activate a variety of proteins, such as enzymes and receptors, in the body. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to stimulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized from a variety of starting materials. Additionally, it is stable in a variety of solvents and has a relatively low toxicity. However, it is limited by its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
The potential uses of 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione are still being explored. One potential application is in the development of more effective drug delivery systems, as it has been shown to be able to form stable complexes with a variety of molecules. Additionally, its anti-inflammatory and anti-oxidant properties could be explored for potential therapeutic applications. Finally, its ability to interact with a variety of proteins could be explored for potential applications in biochemistry and biotechnology.
Propriétés
IUPAC Name |
2-butanimidoyl-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16-17H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITMLPXCKXYULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)C1=C(CC(CC1=O)CC(C)SCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione | |
CAS RN |
98120-06-0 |
Source


|
| Record name | 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098120060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

